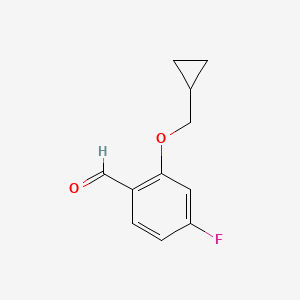

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

CAS No.: 883525-53-9

Cat. No.: VC3036533

Molecular Formula: C11H11FO2

Molecular Weight: 194.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883525-53-9 |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.2 g/mol |

| IUPAC Name | 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde |

| Standard InChI | InChI=1S/C11H11FO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 |

| Standard InChI Key | TYIXOSIQWBJFAS-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=C(C=CC(=C2)F)C=O |

| Canonical SMILES | C1CC1COC2=C(C=CC(=C2)F)C=O |

Introduction

Chemical Identity and Structural Properties

Basic Identification

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is an organic compound with the CAS registry number 883525-53-9 . It belongs to the class of substituted benzaldehydes and features a distinct molecular structure that contributes to its chemical behavior and applications.

Physical and Chemical Properties

The compound's fundamental physical and chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.20 g/mol |

| IUPAC Name | 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde |

| InChIKey | TYIXOSIQWBJFAS-UHFFFAOYSA-N |

| SMILES Notation | C1CC1COC2=C(C=CC(=C2)F)C=O |

Structural Characteristics and Molecular Features

Core Structure

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde possesses a benzaldehyde framework that serves as the central structural component. The benzaldehyde core provides the aromatic character and reactive aldehyde functionality that is essential for many of the compound's applications in synthetic chemistry. The presence of the cyclopropylmethoxy substituent at the ortho position relative to the aldehyde group creates a unique steric environment that influences the compound's reactivity patterns and intermolecular interactions.

Functional Group Analysis

The compound contains three key functional groups that define its chemical identity and behavior:

-

The aldehyde group (-CHO) at the 1-position provides a reactive site for various transformations, including oxidation, reduction, and condensation reactions.

-

The cyclopropylmethoxy group at the 2-position introduces steric bulk and modifies the electronic properties of the aromatic ring. The cyclopropyl ring itself possesses unique reactivity due to its strained three-membered structure.

-

The fluorine atom at the 4-position contributes electronic effects through its high electronegativity, potentially altering the reactivity of the aromatic ring and enhancing the compound's metabolic stability in biological systems.

Synthesis Methods and Production

Laboratory Scale Synthesis

Applications in Scientific Research and Industry

Medicinal Chemistry Applications

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde serves as a valuable intermediate in the synthesis of biologically active molecules, including potential anti-inflammatory and antimicrobial agents. The presence of the fluorine atom is particularly significant in medicinal chemistry applications, as fluorine substitution can enhance metabolic stability, membrane permeability, and target binding affinity of drug candidates.

The compound's structural features make it a promising scaffold for developing compounds that may interact with specific biological targets. Preliminary studies suggest that this benzaldehyde derivative may exhibit biological activity due to its structural similarity to other bioactive benzaldehyde compounds that have demonstrated therapeutic potential.

Material Science Utilization

Due to its unique structural characteristics, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde finds applications in the development of advanced materials with tailored electronic or optical properties. The combination of the fluorine atom and cyclopropylmethoxy group creates specific electronic and steric effects that can influence intermolecular interactions, crystal packing, and physical properties of derived materials.

Potential applications in material science may include:

-

Development of liquid crystalline materials

-

Synthesis of fluorescent probes and sensors

-

Creation of polymeric materials with specific physical or chemical properties

-

Precursors for electronic or optoelectronic materials

Organic Synthesis Contributions

In the field of organic synthesis, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde functions as a versatile building block for constructing complex organic molecules. Its multiple functional groups provide synthetic chemists with several reactive sites that can be selectively modified to create diverse molecular architectures.

The compound's utility in organic synthesis extends to both academic research and industrial applications, where it may serve as a key intermediate in multi-step synthetic pathways leading to compounds of commercial or scientific interest.

Current Research Trends and Future Directions

Emerging Applications

Current research involving 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde appears to be expanding beyond traditional applications to explore new potential uses. The compound's unique structural features make it an attractive candidate for investigating structure-activity relationships in medicinal chemistry and material science applications. The strategic combination of the cyclopropylmethoxy and fluorine substituents provides a platform for developing derivatives with enhanced or novel properties.

Synthesis Optimization Efforts

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde exist with variations in substituent patterns:

-

2-Bromo-5-(cyclopropylmethoxy)-4-fluorobenzaldehyde, which contains an additional bromine substituent

-

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, which contains a hydroxyl group instead of fluorine

-

2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde, which has an additional methylene linker between the aromatic ring and the cyclopropylmethoxy group

These structural variations can significantly impact the compounds' physicochemical properties, reactivity patterns, and potential applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume